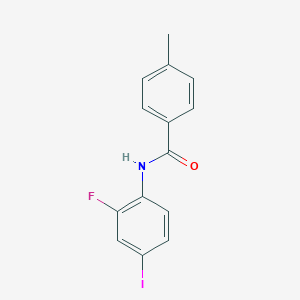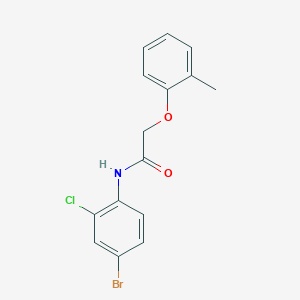![molecular formula C18H21N3O3 B244057 N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}propanamide](/img/structure/B244057.png)
N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}propanamide, also known as Furosemide, is a potent diuretic drug that is used to treat various medical conditions such as hypertension, edema, and congestive heart failure. Furosemide works by inhibiting the reabsorption of sodium and chloride ions in the kidneys, leading to increased urine output and decreased fluid retention in the body.
作用机制
N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}propanamide works by inhibiting the reabsorption of sodium and chloride ions in the kidneys, leading to increased urine output and decreased fluid retention in the body. N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}propanamide specifically targets the Na+/K+/2Cl- co-transporter in the thick ascending limb of the loop of Henle, which is responsible for reabsorbing sodium, chloride, and potassium ions from the urine. By inhibiting this transporter, N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}propanamide prevents the reabsorption of these ions and promotes their excretion in the urine.
Biochemical and Physiological Effects
N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}propanamide has several biochemical and physiological effects on the body. It increases urine output and decreases fluid retention, which can help reduce blood pressure and edema. N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}propanamide also decreases the reabsorption of calcium and magnesium ions in the kidneys, leading to increased excretion of these ions in the urine. This can cause a decrease in serum calcium and magnesium levels, which can lead to hypocalcemia and hypomagnesemia.
实验室实验的优点和局限性
N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}propanamide has several advantages for lab experiments. It is a potent diuretic drug that can be used to investigate the effects of increased urine output and decreased fluid retention on various medical conditions. N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}propanamide is also readily available and relatively inexpensive, making it a cost-effective option for lab experiments.
However, N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}propanamide also has some limitations for lab experiments. It can cause electrolyte imbalances in the body, which can affect the results of experiments investigating the effects of N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}propanamide on different medical conditions. N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}propanamide can also interact with other drugs and affect their metabolism, which can complicate the interpretation of experimental results.
未来方向
There are several future directions for research on N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}propanamide. One area of research is investigating the potential of N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}propanamide as a treatment for acute kidney injury and chronic kidney disease. Another area of research is investigating the effects of N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}propanamide on different medical conditions such as hypertension and congestive heart failure. Additionally, future research could investigate the effects of N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}propanamide on electrolyte imbalances and its potential interactions with other drugs.
Conclusion
In conclusion, N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}propanamide is a potent diuretic drug that has been extensively studied in the scientific community. It works by inhibiting the reabsorption of sodium and chloride ions in the kidneys, leading to increased urine output and decreased fluid retention in the body. N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}propanamide has several biochemical and physiological effects on the body, and it has advantages and limitations for lab experiments. There are several future directions for research on N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}propanamide, including investigating its potential as a treatment for kidney disease and its effects on electrolyte imbalances and drug interactions.
合成方法
N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}propanamide is synthesized by reacting 4-chloro-2-nitrobenzoic acid with ethyl 4-aminobutyrate in the presence of sodium ethoxide to form 4-chloro-5-sulfamoylanthranilic acid. The resulting compound is then reacted with 4-(2-furoyl)piperazine in the presence of a dehydrating agent to form N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}propanamide.
科学研究应用
N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}propanamide has been extensively studied in the scientific community due to its potent diuretic properties. It has been used in various research studies to investigate its effects on different medical conditions such as hypertension, edema, and congestive heart failure. N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}propanamide has also been used in studies to investigate its potential as a treatment for acute kidney injury and chronic kidney disease.
属性
分子式 |
C18H21N3O3 |
|---|---|
分子量 |
327.4 g/mol |
IUPAC 名称 |
N-[4-[4-(furan-2-carbonyl)piperazin-1-yl]phenyl]propanamide |
InChI |
InChI=1S/C18H21N3O3/c1-2-17(22)19-14-5-7-15(8-6-14)20-9-11-21(12-10-20)18(23)16-4-3-13-24-16/h3-8,13H,2,9-12H2,1H3,(H,19,22) |
InChI 键 |
BOWFUWOIUOBAFE-UHFFFAOYSA-N |
SMILES |
CCC(=O)NC1=CC=C(C=C1)N2CCN(CC2)C(=O)C3=CC=CO3 |
规范 SMILES |
CCC(=O)NC1=CC=C(C=C1)N2CCN(CC2)C(=O)C3=CC=CO3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-(4-methylphenoxy)acetamide](/img/structure/B243975.png)
![N-[2-(4-ethylphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B243979.png)
![3-fluoro-N-[2-(4-methoxyphenyl)-2H-benzotriazol-5-yl]benzamide](/img/structure/B243980.png)


![N-{4-[(4-isopropylbenzoyl)amino]-2-methoxyphenyl}-2-thiophenecarboxamide](/img/structure/B243986.png)
![N-{4-[(3,4-dichlorobenzoyl)amino]-2-methoxyphenyl}-2-thiophenecarboxamide](/img/structure/B243987.png)
![N-{3-methoxy-4-[(2-thienylcarbonyl)amino]phenyl}-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B243988.png)
![N-[2-methoxy-4-(propanoylamino)phenyl]thiophene-2-carboxamide](/img/structure/B243989.png)

![N-[4-(isobutyrylamino)-3-methoxyphenyl]nicotinamide](/img/structure/B243992.png)
![N-[2-methoxy-4-(propanoylamino)phenyl]-2-methylpropanamide](/img/structure/B243993.png)
![N-{4-[(2-methoxy-3-methylbenzoyl)amino]phenyl}-2-thiophenecarboxamide](/img/structure/B243997.png)